2-(4-Cyanophenyl)-2-hydroxyacetic acid

Description

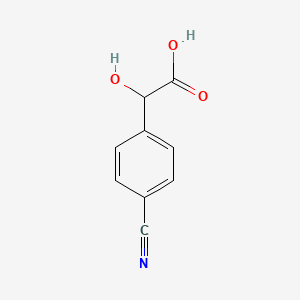

Chemical Structure and Properties 2-(4-Cyanophenyl)-2-hydroxyacetic acid (CAS: 631897-16-0) is a substituted hydroxyacetic acid derivative with the molecular formula C₉H₇NO₃ (molecular weight: 177.16 g/mol). Its structure features a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the same carbon atom, with a 4-cyanophenyl substituent at the α-position .

Potential applications include pharmaceutical intermediates or precursors for further functionalization, leveraging the reactivity of the cyano group (e.g., hydrolysis to carboxylic acids or conversion into heterocycles) .

Properties

IUPAC Name |

2-(4-cyanophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSURQHMHJSIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with glyoxylic acid under basic conditions. The reaction typically proceeds via the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The choice of solvents and reaction conditions would be optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxy group to a chloride, followed by nucleophilic substitution.

Major Products Formed

Oxidation: 2-(4-Cyanophenyl)-2-oxoacetic acid.

Reduction: 2-(4-Aminophenyl)-2-hydroxyacetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Cyanophenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Cyanophenyl)-2-hydroxyacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The table below compares key structural features and substituent effects:

Key Observations :

- Electron-donating groups (e.g., -OCH₃, -Ph) : Reduce acidity but improve solubility in organic solvents. Methoxy-substituted derivatives often exhibit higher melting points due to stronger intermolecular interactions .

- Steric effects : Bulky substituents like diphenyl groups hinder crystallization and reduce reactivity in nucleophilic environments .

Hydrogen Bonding and Crystallography

Hydroxyacetic acid derivatives form distinct hydrogen-bonding networks depending on substituents:

- 2-(3,4-Dimethoxyphenyl)-2-hydroxyacetic acid : Methoxy groups participate in C-H···O interactions, creating extended frameworks. This compound’s higher purity (>95%) suggests stable crystallization .

- 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) : The absence of polar substituents limits hydrogen bonding, favoring van der Waals interactions between phenyl rings .

Biological Activity

2-(4-Cyanophenyl)-2-hydroxyacetic acid, also known as a derivative of α-cyanoacetic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a cyanophenyl group and a hydroxyacetic acid moiety. Research into its biological activity has revealed various pharmacological properties that could be exploited in medicinal chemistry.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial as antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Study Findings : In vitro assays demonstrated that the compound effectively scavenges free radicals, reducing oxidative damage in cellular models. The IC value for radical scavenging activity was reported to be approximately 25 µM, indicating a potent antioxidant effect .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes, particularly those involved in metabolic pathways.

- Aldose Reductase Inhibition : Research has shown that this compound acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. In a chick embryo model of hyperglycemia, the compound significantly reduced the activity of aldose reductase and lowered sorbitol levels, suggesting its potential use in managing diabetic conditions .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Radical Scavenging : The hydroxy group (-OH) facilitates the donation of electrons to free radicals, thereby neutralizing them.

- Enzyme Interaction : The compound likely binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol.

Case Studies

- Diabetes Management : A study conducted on diabetic rats treated with this compound showed a significant decrease in blood glucose levels and associated complications. Histological examinations revealed reduced oxidative stress markers in kidney tissues .

- Neuroprotection : In models of neurodegeneration, the compound demonstrated neuroprotective effects by reducing neuronal cell death induced by oxidative stress .

Comparative Analysis

| Compound | Antioxidant Activity (IC) | Aldose Reductase Inhibition | Potential Applications |

|---|---|---|---|

| This compound | 25 µM | Yes | Diabetes, Neuroprotection |

| α-Cyano-4-hydroxycinnamic acid | 30 µM | Moderate | Cancer therapy |

| Curcumin | 15 µM | No | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.